molecular formula C12H16O3 B8516824 4-(2-Hydroxy-4,6-dimethylphenyl)butyric acid

4-(2-Hydroxy-4,6-dimethylphenyl)butyric acid

Cat. No. B8516824
M. Wt: 208.25 g/mol
InChI Key: DZDHUCZRXBYUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05185452

Procedure details

Trifluoromethanesulphonic acid (0.2 ml, 2.3 mM) in dichloromethane (0.5 ml) was added dropwise to a solution of the epsilon-lactone of 3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid, [m.p. 77° C.; prepared by the method described in Acta. Chem. Scand. 1972, 26, 2372, but starting from 3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid, itself prepared as described in Liebigs Ann. Chem. 1985, 560] in dichloromethane (1 ml) at 0° C. under argon, followed by a solution of triethylsilane (200 mg, 1.7 mM) in dichloromethane (0.5 ml). After 5 minutes, a further portion of trifluoromethanesulphonic acid (0.2 ml, 2.3 mM) in dichloromethane (0.5 ml) was added followed by triethylsilane (200 mg; 1.7 mM) in dichloromethane (0.5 ml). The reaction mixture was stirred for 2 hours at ambient temperature, then poured into saturated sodium hydrogen carbonate solution and extracted with dichloromethane. The combined extracts were washed with brine, dried (Na2SO4), and the solvent was removed by evaporation. The residual oil was purified by flash chromatography, eluting with hexane/dichloromethane (1:1 v/v increasing in polarity to 1:3 v/v), giving the epsilon-lactone of 4-(2-hydroxy-4,6-dimethylphenyl)butyric acid (C) as a colourless oil; NMR: 2.10(2H,tt), 2.29(6H,s), 2.43(2H,t), 2.79(2H,t), 6.75(1H,s), 6.86(1H,s); I.R (thin film) 1720 cm-1.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
epsilon-lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mg
Type
reactant
Reaction Step Six
Quantity
0.2 mL
Type
reactant
Reaction Step Seven
Quantity
0.5 mL
Type
solvent
Reaction Step Seven
Quantity
200 mg
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[OH:9][C:10]1[CH:22]=[C:21]([CH3:23])[CH:20]=[C:19]([CH3:24])[C:11]=1[C:12]([CH2:14][CH2:15][C:16]([OH:18])=[O:17])=O.C([SiH](CC)CC)C.C(=O)([O-])O.[Na+]>ClCCl>[OH:9][C:10]1[CH:22]=[C:21]([CH3:23])[CH:20]=[C:19]([CH3:24])[C:11]=1[CH2:12][CH2:14][CH2:15][C:16]([OH:18])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
epsilon-lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)CCC(=O)O)C(=CC(=C1)C)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
3-(2-hydroxy-4,6-dimethylbenzoyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)CCC(=O)O)C(=CC(=C1)C)C
Step Six
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Seven
Name
Quantity
0.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by flash chromatography
WASH
Type
WASH
Details
eluting with hexane/dichloromethane (1:1 v/v increasing in polarity to 1:3 v/v)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=C(C(=CC(=C1)C)C)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.